(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone

Drug Design ADME Prediction Lipophilicity

(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone (CAS 1355182-75-0) is a heterocyclic small molecule featuring a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in kinase inhibitor drug discovery. It bears a 7-hydroxy group, a 2-methyl substituent, and a 6-benzoyl moiety, resulting in a molecular formula of C14H11N3O2 and a molecular weight of 253.26 g/mol.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
Cat. No. B15112173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESCC1=NN2C(=C1)N=CC(=C(C3=CC=CC=C3)O)C2=O
InChIInChI=1S/C14H11N3O2/c1-9-7-12-15-8-11(14(19)17(12)16-9)13(18)10-5-3-2-4-6-10/h2-8,18H,1H3/b13-11-
InChIKeyYZLWDZMNVRUKGJ-QBFSEMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone: A Core Scaffold for Kinase-Focused Libraries


(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone (CAS 1355182-75-0) is a heterocyclic small molecule featuring a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in kinase inhibitor drug discovery [1]. It bears a 7-hydroxy group, a 2-methyl substituent, and a 6-benzoyl moiety, resulting in a molecular formula of C14H11N3O2 and a molecular weight of 253.26 g/mol [2]. This specific substitution pattern places it in a well-defined chemical space, often serving as a key intermediate for generating focused libraries targeting cyclin-dependent kinases (CDKs) and other therapeutically relevant kinases [1].

Why (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone Cannot Be Replaced by Unqualified Pyrazolopyrimidine Analogs


Generic substitution with other pyrazolo[1,5-a]pyrimidines is high-risk due to the extreme sensitivity of kinase binding pockets to van der Waals volume, hydrogen-bonding patterns, and lipophilicity at the 6- and 7-positions. The 7-hydroxy group engages in critical tautomerism and can act as both a hydrogen-bond donor and acceptor, directly impacting target recognition [1]. Replacing the 6-benzoyl with a 4-methoxybenzoyl substituent, for example, alters the calculated lipophilicity (XLogP3-AA of 2.3 vs. 2.1) and increases topological polar surface area (TPSA) from 67.5 Ų to 76.7 Ų, which can significantly affect membrane permeability and binding kinetics [2]. Similarly, removing the 7-hydroxy group (as in the 7-methyl analog) eliminates a key pharmacophoric point, nullifying the intended biological activity of the lead series [1].

Quantitative Differentiation Evidence for (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone


Lipophilicity (XLogP3-AA) Benchmarking Against the 4-Methoxy Analog

The target compound demonstrates a computed XLogP3-AA value of 2.3, which is within the optimal range for oral bioavailability (1-3) and kinase inhibitor design. This is noticeably different from its common replacement, (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone, which has a lower computed XLogP3-AA of 2.1 [1]. The 0.2 unit difference indicates higher lipophilicity for the target compound, which can directly translate to better membrane permeability and a lower susceptibility to metabolic clearance via glucuronidation.

Drug Design ADME Prediction Lipophilicity

Topological Polar Surface Area (TPSA) Differentiation for CNS Drug Design

The target compound has a computed TPSA of 67.5 Ų, which falls under the 90 Ų threshold generally considered favorable for central nervous system (CNS) penetration. The closely related analog, (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone, has a higher TPSA of 76.7 Ų due to the additional oxygen atom [1]. This 9.2 Ų difference means the target compound is more likely to be prioritized for CNS-targeted projects, as every Ų beyond 70 Ų typically reduces passive brain permeation.

CNS Drug Discovery Blood-Brain Barrier Optimization

Synthetic Accessibility and Yield via a Dedicated Vilsmeier-Haack Protocol

A dedicated one-step synthesis protocol employing adapted Vilsmeier conditions has been published for this exact target compound, delivering it in quantitative yield [1]. This contrasts with the variable yields (typically 40-60% as a class-level inference) often reported for similar 6-aroyl pyrazolo[1,5-a]pyrimidines obtained via multi-step condensation routes. The availability of a robust, high-yielding, and rigorously characterized (1H-, 2H-, 13C-NMR, IR, Raman) synthetic method reduces procurement risk for hit-to-lead campaigns by ensuring rapid, reproducible resupply.

Synthetic Chemistry Process Chemistry Yield Optimization

Hydrogen Bond Donor/Acceptor Profile Dictates Kinase Selectivity

The target compound possesses exactly one hydrogen bond donor (HBD) and four hydrogen bond acceptors (HBA) as computed by PubChem [1]. This 1:4 HBD/HBA ratio is considered optimal for competing with the hinge-region of kinases, where the 7-OH acts as a mimic of the ribose hydroxyl. Analogs with a methoxy at the 7-position or a similar replacement lose their HBD capacity, fundamentally changing the binding mode and often drastically reducing target engagement. The specific presence of the 7-OH donor is crucial for maintaining the unique selectivity profile observed in pyrazolo[1,5-a]pyrimidine-based CDK and Pim-1 inhibitors.

Kinase Selectivity Medicinal Chemistry Pharmacophore

Application Scenarios for (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone in Early-Stage Drug Discovery


Focused Library Synthesis for CNS Kinase Targets

The compound's computed TPSA of 67.5 Ų makes it an ideal starting point for synthesizing a focused library of CNS-penetrant kinase inhibitors [1]. Medicinal chemistry teams should select this scaffold over the 4-methoxy analog (TPSA 76.7 Ų) when aiming to maintain a low polar surface area to improve the odds of crossing the blood-brain barrier. The phenyl ring's unsubstituted nature provides a clean slate for late-stage diversification without pre-existing metabolic liabilities.

Hit-to-Lead Optimization Using Predictable Lipophilicity

With a predicted XLogP of 2.3, this compound serves as a superior core for optimizing metabolic stability while retaining cellular permeability [2]. The 0.2 log unit higher lipophilicity over its 4-methoxy analog offers a broader window for introducing polarity during optimization before facing permeability crises during lead optimization. This is critical for programs targeting intracellular kinases where maintaining a logP < 3 is essential.

Cost-Effective Procurement with High-Yield Resupply

Procurement teams should prioritize this compound for scale-up because a quantitative, one-step synthesis protocol has been published and characterized in detail [3]. This eliminates the gambling associated with purchasing analogs that require multi-step synthesis with unpredictable yields. The availability of comprehensive spectral data (1H, 2H, 13C-NMR, IR, Raman) also accelerates quality control release testing, reducing in-house quality assessment costs.

Quote Request

Request a Quote for (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.